1-(5-Bromo-4-chlorothiophen-2-YL)ethanone

Vue d'ensemble

Description

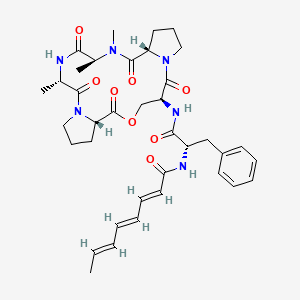

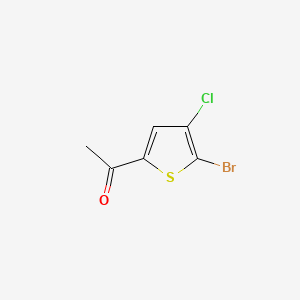

1-(5-Bromo-4-chlorothiophen-2-YL)ethanone is a chemical compound with the CAS Number: 123418-66-6 and a linear formula of C6H4BrClOS . It has a molecular weight of 239.52 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(5-bromo-4-chloro-2-thienyl)ethanone . The InChI code is 1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Facile Synthesis of Enantiomerically Pure Compounds : Zhang, Wang, Li, Liu, Xu, Tang, Wang, and Zhao (2014) described a facile method for synthesizing enantiomerically pure diarylethanes, starting from compounds like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is significant for producing optically pure enantiomers with high purities, useful in various synthetic and pharmaceutical applications Zhang et al., 2014.

Synthesis of Benzothiazepine Derivatives : Gaikwad, Bhake, Bh, and Arkar (2015) researched the synthesis of 2,4-substituted-1,5-substituted-benzothiazepine, starting from compounds like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These benzothiazepine derivatives were characterized for their biological activities, indicating potential applications in medicinal chemistry Gaikwad et al., 2015.

Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) prepared derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, demonstrating potent immunosuppressive and immunostimulatory activities. These compounds also showed significant inhibitory effects on NO generation, highlighting their potential in immunological research and therapy Abdel‐Aziz et al., 2011.

Development of Antimicrobial Agents : Sherekar, Padole, and Kakade (2022) synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, leading to derivatives with significant antimicrobial activities. This research is crucial for developing new antimicrobial agents Sherekar et al., 2022.

Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) demonstrated a method to synthesize α,β-unsaturated ketones as chalcone analogues, starting from compounds like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone. These chalcone analogues have applications in organic synthesis and material science Curti et al., 2007.

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677261 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

CAS RN |

123418-66-6 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.